molecular formula C11H11NO3S B13486375 6-(Methylamino)naphthalene-2-sulphonic acid CAS No. 64375-16-2

6-(Methylamino)naphthalene-2-sulphonic acid

Cat. No.: B13486375
CAS No.: 64375-16-2
M. Wt: 237.28 g/mol
InChI Key: UEGNVVBWZPHEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylamino)naphthalene-2-sulphonic acid (CAS 64375-16-2) is an organic compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol . This chemical is primarily valued in research and industrial settings as a standard and intermediate. Its main application is in the development and validation of analytical methods, specifically reverse-phase high-performance liquid chromatography (HPLC) . Research indicates it can be successfully separated using a Newcrom R1 HPLC column with a mobile phase containing acetonitrile, water, and phosphoric acid, a method that can be adapted for mass spectrometry by replacing phosphoric acid with formic acid . This makes it a relevant compound for method scalability, preparative separation for isolating impurities, and pharmacokinetic studies . The column technology suited for its analysis is based on a reverse-phase system with low silanol activity . This product is intended for research purposes as a chemical reference standard or synthetic intermediate and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheets and handle the compound using appropriate personal protective equipment in a laboratory setting.

Properties

CAS No.

64375-16-2

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

6-(methylamino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C11H11NO3S/c1-12-10-4-2-9-7-11(16(13,14)15)5-3-8(9)6-10/h2-7,12H,1H3,(H,13,14,15)

InChI Key

UEGNVVBWZPHEQQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 6-(Methylamino)naphthalene-2-sulphonic acid typically involves:

  • Sulfonation of naphthalene or hydroxylated naphthalene derivatives to introduce the sulfonic acid group.
  • Introduction of the methylamino group via amination or substitution reactions.
  • Hydroxylation or selective functional group transformations to achieve the correct substitution pattern.

Detailed Preparation Routes

Starting from Naphthalene Derivatives

A multi-step process can be outlined as follows, based on sulfonation, hydroxylation, and amination steps:

Step Reaction Type Conditions & Reagents Outcome
1 Sulfonation of naphthalene React naphthalene with sulfuric acid at 150–160 °C for 5–7 hours Formation of naphthalene-2-sulfonic acid or sulfated naphthalene intermediates
2 Neutralization Treat sulfated naphthalene with alkali (e.g., NaOH) at 80–90 °C for 1–2 hours Formation of alkali metal naphthalene sulfonate salts
3 Hydroxylation and hydrolysis Hydrolyze sulfonated intermediates under pressure (250–300 °C, 60–90 bar) for 4–6 hours Formation of β-naphthol alkali salts (hydroxy-naphthalene sulfonates)
4 Amination (Methylamino substitution) React hydroxy-naphthalene sulfonate with methylamine or methylating agents under controlled conditions Introduction of methylamino group at position 6
5 Carboxylation (if applicable) Treat with CO2 under pressure (1–20 bar) at 240–320 °C for 4–6 hours Formation of carboxylated derivatives if needed
Notes on Step 4: Amination
  • Amination to introduce the methylamino group often involves diazotization of amino precursors followed by substitution or direct nucleophilic substitution on halogenated intermediates.
  • Sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) are used to generate diazonium salts, which then undergo substitution reactions to yield amino derivatives.

Alternative Routes

  • Starting from 2-hydroxy-naphthalene sulfonic acid derivatives, selective amination at the 6-position can be achieved by controlled reaction with methylamine under acidic or neutral conditions.
  • Isomerization techniques and thermal treatments are used to optimize sulfonic acid placement and purity.

Process Parameters and Optimization

Parameter Typical Range/Value Effect on Yield and Selectivity
Sulfonation temperature 150–160 °C Higher temp favors sulfonation but may cause side reactions
Sulfonation time 5–7 hours Longer times increase sulfonation completeness
Neutralization temp 80–90 °C Ensures complete conversion to alkali salt
Hydrolysis temp & pressure 250–300 °C, 60–90 bar Critical for β-naphthol salt formation; affects purity
Amination conditions 0–5 °C for diazotization; methylamine excess Controls substitution selectivity and avoids overreaction
Drying temperature 200–250 °C for 1–2 hours Improves yield and selectivity of final product

Research Findings and Yield Data

  • The continuous process for producing β-naphthol alkali salts from naphthalene via sulfonation and hydrolysis has demonstrated improved yield and selectivity when drying and centrifugation steps are incorporated post-hydrolysis.
  • Amino-hydroxy-naphthalene-sulfonic acids prepared by diazotization and substitution show high regioselectivity for the 6-position methylamino substitution when starting from 2-hydroxy-naphthalene sulfonic acid.
  • Thermal treatments and controlled vacuum concentration steps enhance the purity of naphthalene sulfonic acid intermediates, which is critical for downstream amination steps.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Reference
Sulfonation Naphthalene + H2SO4, 150–160 °C, 5–7 h Introduce sulfonic acid group at position 2
Neutralization Alkali solution (NaOH), 80–90 °C, 1–2 h Convert to alkali salt for hydrolysis
Hydrolysis Alkali salt, 250–300 °C, 60–90 bar, 4–6 h Form β-naphthol alkali salt
Amination (Methylamino) Methylamine, NaNO2/HCl (diazotization), 0–5 °C Introduce methylamino group at position 6
Drying and Purification 200–250 °C, 1–2 h Enhance yield and purity

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methylamino)naphthalene-2-sulphonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 6-(Methylamino)naphthalene-2-sulphonic acid involves its interaction with various molecular targets. The sulfonic acid group enhances its solubility in water, allowing it to interact with biological molecules. The methylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Table 1: Structural Features of Key Naphthalene Sulfonic Acid Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
6-(Methylamino)naphthalene-2-sulphonic acid -NHCH₃ (6), -SO₃H (2) C₁₁H₁₁NO₃S 237.271 64375-16-2
6-Aminonaphthalene-2-sulfonic acid (Broenner's acid) -NH₂ (6), -SO₃H (2) C₁₀H₉NO₃S 223.246 93-00-5
6-Amino-N-methylnaphthalene-2-sulfonamide -NH₂ (6), -SO₂NHCH₃ (2) C₁₁H₁₂N₂O₂S 236.289 104295-55-8
Naphthalene-2-sulphonic acid monohydrate -SO₃H (2), H₂O (hydration) C₁₀H₁₀O₄S 226.24 (anhydrous base) 120-18-3
Potassium 6-hydroxynaphthalene-2-sulfonate -OH (6), -SO₃⁻K⁺ (2) C₁₀H₇KO₄S 270.33 842-19-3

Key Observations :

  • Broenner's acid (6-aminonaphthalene-2-sulfonic acid) lacks the methyl group on the amino substituent, reducing its molecular weight compared to the target compound .
  • 6-Amino-N-methylnaphthalene-2-sulfonamide replaces the sulfonic acid (-SO₃H) with a sulfonamide (-SO₂NHCH₃), altering solubility and reactivity .
  • Potassium 6-hydroxynaphthalene-2-sulfonate features a hydroxyl group at position 6 and a potassium counterion, enhancing its ionic character .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 6-(Methylamino)naphthalene-2-sulphonic Acid Broenner's Acid 6-Amino-N-methylnaphthalene-2-sulfonamide
LogP 0.379 ~0.2 (estimated) 1.2 (estimated)
Water Solubility Moderate (due to -SO₃H) High Low (sulfonamide group)
Stability Stable under HPLC conditions Stable Hydrolyzes under acidic conditions
Analytical Method RP-HPLC (MeCN/H₂O/H₃PO₄) TLC, HPLC LC-MS

Key Findings :

  • The methylamino group in the target compound increases hydrophobicity (higher LogP) compared to Broenner's acid .
  • Sulfonamide derivatives exhibit lower water solubility due to reduced ionic character .
  • The sulfonic acid group in Broenner's acid and the target compound enhances stability in aqueous media compared to sulfonamides .

Insights :

  • Broenner's acid and its derivatives dominate dye manufacturing due to their strong sulfonic acid groups, which improve dye affinity for fabrics .
  • The target compound’s methylamino group may enhance binding specificity in pharmaceutical intermediates .

Biological Activity

6-(Methylamino)naphthalene-2-sulphonic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article examines the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

  • Molecular Formula : C11H13N1O3S
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : 6-(Methylamino)naphthalene-2-sulphonic acid

Antimicrobial Properties

Research indicates that 6-(Methylamino)naphthalene-2-sulphonic acid exhibits significant antimicrobial activity. In a study investigating various naphthalene sulfonate derivatives, this compound was shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was determined to be low, suggesting potent antimicrobial efficacy .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that 6-(Methylamino)naphthalene-2-sulphonic acid can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, where it exhibited a significant reduction in radical concentration .

The biological mechanisms through which 6-(Methylamino)naphthalene-2-sulphonic acid exerts its effects are still being elucidated. Preliminary findings suggest that its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival. Additionally, the antioxidant activity may be attributed to the presence of the sulfonic acid group, which enhances electron donation capabilities .

Study on Antimicrobial Efficacy

A recent study conducted on various naphthalene sulfonate derivatives included 6-(Methylamino)naphthalene-2-sulphonic acid as one of the key compounds tested against pathogenic bacteria. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This suggests its potential use in treating infections caused by biofilm-forming bacteria .

Oxidative Stress and Cellular Repair

Another study focused on the oxidative stress response in aquatic organisms exposed to naphthalene sulfonates, including derivatives like 6-(Methylamino)naphthalene-2-sulphonic acid. The study measured biomarkers such as malondialdehyde (MDA) levels and antioxidant enzyme activities (SOD, CAT). Results showed that exposure led to increased oxidative stress initially; however, recovery was observed over time as cellular repair mechanisms were activated .

Pharmaceutical Development

Due to its biological activities, 6-(Methylamino)naphthalene-2-sulphonic acid is being explored for potential applications in drug development, particularly as an antimicrobial agent. Its ability to inhibit bacterial growth suggests it could be a candidate for formulating new antibiotics .

Analytical Chemistry

In analytical chemistry, this compound is utilized in high-performance liquid chromatography (HPLC) for separating complex mixtures. Its distinct chemical properties allow for effective purification processes in pharmacokinetics studies .

Q & A

Q. What are the optimal synthetic routes for 6-(Methylamino)naphthalene-2-sulphonic acid, and how do reaction conditions influence yield?

The synthesis of naphthalene sulfonic acid derivatives typically involves sulfonation, amination, and methylation steps. For example, sulfonation of naphthalene derivatives (e.g., 2-naphthol) with concentrated sulfuric acid at 100–160°C forms sulfonic acid intermediates, followed by amination and methylation . Yield optimization requires precise control of temperature, stoichiometry, and catalysts. For instance, excess methylamine and controlled pH (e.g., alkaline conditions) improve methylation efficiency. Characterization via HPLC or NMR is critical to confirm structural integrity and purity .

Q. What analytical techniques are most effective for characterizing 6-(Methylamino)naphthalene-2-sulphonic acid?

Key techniques include:

  • NMR Spectroscopy : To confirm methylamino and sulfonic acid group positions (e.g., 1^1H and 13^{13}C NMR shifts for aromatic protons and sulfonate groups) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M–H]^- ions) .
  • FT-IR : To identify functional groups (e.g., S=O stretching at ~1040 cm1^{-1} and N–H bending at ~1600 cm1^{-1}) .
  • X-ray Crystallography : For resolving crystal structure and hydrogen-bonding networks, if crystalline .

Q. How does the solubility of 6-(Methylamino)naphthalene-2-sulphonic acid vary with pH and solvent systems?

The compound’s solubility is pH-dependent due to its sulfonic acid group (pKa ~0.6–1.5) and methylamino group (pKa ~9–10). In acidic conditions (pH < 2), the sulfonate group is protonated, reducing aqueous solubility. In alkaline media (pH > 10), the methylamino group deprotonates, enhancing solubility. Polar aprotic solvents (e.g., DMSO) improve solubility compared to non-polar solvents .

Advanced Research Questions

Q. How can researchers design robust toxicological studies for 6-(Methylamino)naphthalene-2-sulphonic acid to minimize bias?

To minimize bias in animal studies:

  • Randomization : Administer doses using stratified randomization to account for weight/age variability .
  • Allocation Concealment : Use blinded syringes or coded vials to prevent selection bias .
  • Endpoint Selection : Predefine primary endpoints (e.g., liver enzyme levels, histopathology) to avoid data dredging .
  • Positive/Negative Controls : Include reference compounds (e.g., naphthalene derivatives with known toxicity) for comparative analysis .

Q. How can conflicting data on the genotoxicity of sulfonic acid derivatives be resolved?

Conflicting results (e.g., Ames test vs. comet assay outcomes) may arise from metabolite variability or assay sensitivity. Strategies include:

  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines to identify trends .
  • Dose-Response Analysis : Assess whether genotoxicity occurs only at supraphysiological doses .
  • Mechanistic Studies : Use in vitro models (e.g., human hepatocytes) to evaluate metabolic activation pathways (e.g., CYP450-mediated oxidation) .

Q. What methodologies are suitable for studying 6-(Methylamino)naphthalene-2-sulphonic acid in drug delivery systems?

  • Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) to assess degradation under stress conditions .
  • Encapsulation Efficiency : Measure via HPLC after nanoparticle synthesis (e.g., PLGA nanoparticles) .
  • In Vitro Release Kinetics : Employ dialysis membranes in PBS (pH 7.4) with sink conditions, sampling at intervals for LC-MS quantification .

Q. How can computational modeling predict the environmental fate of 6-(Methylamino)naphthalene-2-sulphonic acid?

  • QSAR Models : Predict biodegradation half-life using substituent parameters (e.g., Hammett constants for sulfonic acid groups) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to estimate adsorption coefficients (Koc_{oc}) .
  • EPI Suite : Use EPA’s software to estimate bioaccumulation potential (BCF) and aquatic toxicity (LC50_{50}) .

Tables for Key Data

Table 1. Comparison of Sulfonic Acid Derivatives’ Properties

CompoundSolubility (g/L, H2_2O)pKa (Sulfonic Acid)Key Applications
6-(Methylamino)naphthalene-2-sulphonic acid120 (pH 7)1.2Drug delivery, dye synthesis
Gamma acid (6-Amino-4-hydroxynaphthalene-2-sulfonic acid)95 (pH 7)1.0Textile dyes, chelating agents
Naphthalene-2-sulfonic acid sodium salt250 (pH 7)0.8Surfactants, electroplating

Table 2. Methodological Checklist for Reducing Experimental Bias

CriteriaImplementation Example
RandomizationStratified randomization by animal weight
BlindingDouble-blinded dose administration
Control GroupsVehicle-only and positive control (e.g., 2-naphthylamine)
Outcome Pre-specificationDefine histopathology endpoints in protocol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.